molecular formula C18H20BrN3O2 B2629892 (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706106-30-0

(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Número de catálogo: B2629892
Número CAS: 1706106-30-0
Peso molecular: 390.281
Clave InChI: MNYFSKKTWPLBFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a structurally complex small molecule featuring a 2-bromophenyl group linked to a methanone moiety, which is further connected to a piperidine ring. The piperidine’s 3-position is substituted with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole ring. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the cyclopropyl-oxadiazole moiety likely impacts metabolic stability and electronic properties due to the oxadiazole’s role as a bioisostere for ester or amide groups . Structural characterization of such compounds often employs crystallographic techniques, as exemplified by the widespread use of SHELX programs in small-molecule refinement .

Propiedades

IUPAC Name

(2-bromophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFSKKTWPLBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS Number 1706106-30-0) is a novel oxadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3O2C_{18}H_{20}BrN_{3}O_{2}, with a molecular weight of 390.3 g/mol. The structure features a bromophenyl group and a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20BrN3O2C_{18}H_{20}BrN_{3}O_{2}
Molecular Weight390.3 g/mol
IUPAC NameThis compound
CAS Number1706106-30-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown moderate activity against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited IC50 values around 92.4 µM against a panel of eleven cancer cell lines including colon, gastric, lung, and ovarian cancers . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Case Study:
In a comparative study, the compound was tested alongside other oxadiazole derivatives. It demonstrated significant cytotoxicity against human lung adenocarcinoma cells (LXFA 629) with an IC50 value lower than that of conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Oxadiazoles have been reported to exert antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Research Findings:
A study focused on similar piperidine derivatives indicated that they could inhibit the growth of several bacterial strains effectively. The presence of halogen substituents (like bromine) was found to enhance bioactivity, suggesting that our compound may exhibit similar properties .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation: It might interact with specific receptors or ion channels that regulate cellular processes related to growth and apoptosis.
  • Membrane Disruption: Its antimicrobial activity could be attributed to its ability to disrupt microbial membranes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring in the compound has been associated with significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study reported that compounds containing oxadiazole derivatives exhibited IC50 values as low as 0.48 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups on the aromatic ring was crucial for enhancing biological activity.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both bacterial and fungal strains. The oxadiazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

  • Case Study : Research indicated that oxadiazole derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests that (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be developed into an effective antimicrobial agent.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of oxadiazole-containing compounds have revealed their potential in treating neurodegenerative diseases.

  • Case Study : A derivative similar to the compound was evaluated for its neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results showed that it significantly reduced neuronal cell death and improved cognitive functions in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:

Substituent Effect on Activity
Bromine at the phenyl positionEnhances lipophilicity and biological activity
Cyclopropyl groupIncreases binding affinity to target receptors
Oxadiazole ringContributes to anticancer and antimicrobial properties

Comparación Con Compuestos Similares

Key Observations :

  • Positional isomerism (): Moving the bromine from the 2- to 4-position on the phenyl ring alters steric and electronic profiles, possibly affecting target engagement .
  • Heterocycle replacement (): Substituting the oxadiazole-piperidine scaffold with a pyrazole ring reduces conformational rigidity, which may diminish selectivity in enzyme inhibition .

Physicochemical Properties

  • Lipophilicity : The 2-bromophenyl group confers higher logP compared to 4-bromophenyl derivatives due to reduced symmetry and increased steric bulk .
  • Solubility : The cyclopropyl-oxadiazole moiety likely reduces aqueous solubility relative to pyrimidine tri-one analogs, which possess polar carbonyl groups .
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting superior stability compared to thiophene-containing analogs .

Pharmacological Considerations

  • Target Affinity : The oxadiazole ring’s bioisosteric properties may mimic carboxyl or amide groups, enabling interactions with enzymes like proteases or kinases. This contrasts with pyrazole-based analogs, which are more commonly associated with cyclooxygenase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and what key intermediates are involved?

  • Methodology :

  • Oxadiazole Formation : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides) .

  • Cyclopropane Introduction : Cyclopropane groups are typically introduced via [2+1] cycloaddition reactions using carbenes or via alkylation of enolates with 1,2-dihaloalkanes .

  • Piperidine Coupling : The piperidine moiety can be functionalized using nucleophilic substitution or reductive amination. For example, 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine intermediates may be synthesized by alkylation of piperidine derivatives .

  • Final Assembly : The methanone group is introduced via Friedel-Crafts acylation or coupling of the bromophenyl fragment with the piperidine-oxadiazole intermediate using palladium-catalyzed cross-coupling reactions .

    • Key Intermediates :
IntermediateCAS RN (if available)Role
3-Cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazoleN/ACore oxadiazole precursor
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidineN/APiperidine-oxadiazole intermediate
2-Bromobenzoyl chloride[1023-01-4] Acylating agent

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data inconsistencies be resolved?

  • Recommended Techniques :

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, the cyclopropyl group’s protons exhibit distinct splitting patterns (~δ 0.5–2.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Br or cyclopropane groups) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
    • Resolving Inconsistencies :
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography (if crystalline) or DFT simulations to confirm stereoelectronic properties .

Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?

  • Storage Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation.
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent on the phenyl ring influence the compound’s reactivity and interaction with biological targets?

  • Mechanistic Insights :

  • The bromine atom increases the electrophilicity of the methanone carbonyl, enhancing reactivity in nucleophilic acyl substitutions (e.g., with amine residues in enzymes) .
  • Biological Target Implications : The bromophenyl group may improve binding to hydrophobic pockets in kinases or GPCRs, as seen in structurally related compounds with halogenated aromatic systems .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s conformational stability and target binding affinity?

  • Methodology :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational preferences (e.g., piperidine chair vs. boat) and electron density distribution .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like CYP450 enzymes or serotonin receptors .
    • Validation : Compare computational results with experimental data (e.g., crystallography or mutagenesis studies) .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

  • Strategies :

  • Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzymatic inhibition) assays .
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as solubility differences may skew results .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.